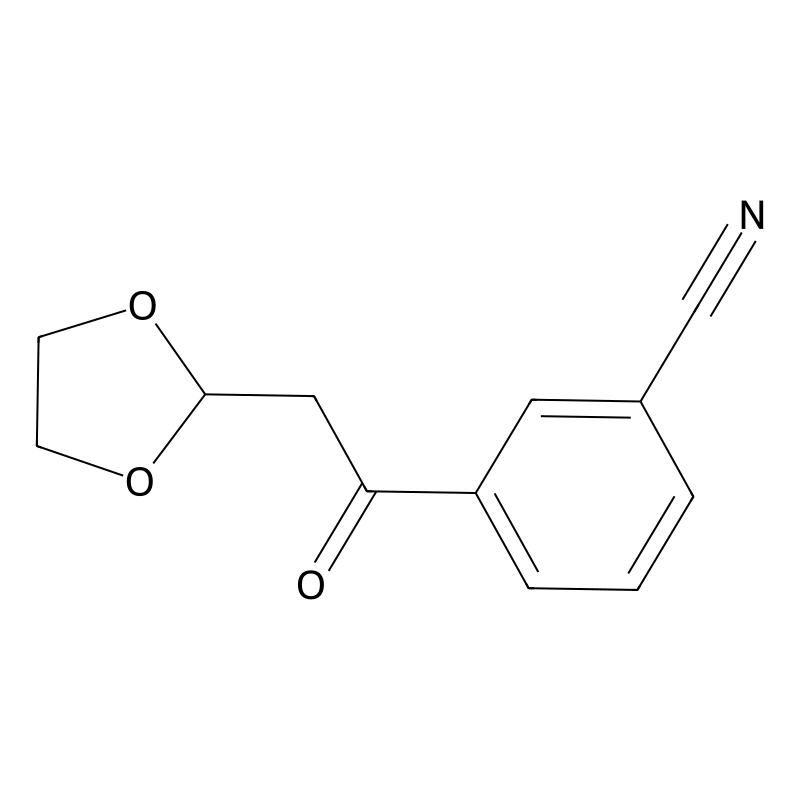

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, some resources indicate it can be obtained from chemical suppliers, suggesting potential use in research applications [].

Here are some general points to consider for scientific research involving organic molecules:

- Synthesis: Novel organic compounds are often synthesized to explore their potential applications in various fields. This can involve using the compound as a starting material for further chemical modifications.

- Structure-property relationships: Scientists may study the relationship between the molecular structure of a compound and its physical or chemical properties. This information can be valuable for designing new materials with desired properties.

- Biological activity: Some organic compounds may have biological activity, meaning they can interact with living organisms. Researchers may investigate these compounds for potential applications in medicine or agriculture.

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is an organic compound characterized by a cyano group attached to a phenyl ring, which is further linked to a dioxolane ring through an ethanone moiety. This compound is notable for its unique structural features that combine aromatic, aliphatic, and heterocyclic elements, making it a subject of interest in various fields of chemistry and biology.

- Oxidation: This compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction: The cyano group can be reduced to an amine group through reactions with reducing agents like lithium aluminum hydride.

- Substitution: The phenyl ring is capable of undergoing electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents.

The biological activity of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been explored in scientific research. It is investigated for potential interactions with biomolecules, which may lead to therapeutic applications. The cyano group can facilitate hydrogen bonding and dipole interactions, while the dioxolane structure may influence its pharmacokinetic properties.

The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone typically involves:

- Formation of the 3-Cyano-phenyl Intermediate: This can be achieved through nitration of benzene followed by a Sandmeyer reaction to introduce the cyano group.

- Attachment of the Dioxolane Ring: The intermediate is reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.

- Formation of the Ethanone Linkage: This step often involves Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has multiple applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in designing compounds with specific biological activities.

- Material Science: It is utilized in creating advanced materials and polymers due to its distinctive chemical properties.

Research into interaction studies involving 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone focuses on its mechanism of action with molecular targets like enzymes or receptors. The interactions are influenced by both the cyano group and the dioxolane ring, affecting binding affinities and biological activity.

Similar Compounds- 1-(4-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone: This compound has a similar structure but features a cyano group on the para position of the phenyl ring.

- 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-propanone: Differentiated by having a propanone linkage instead of ethanone.

- 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-butanone: Similar to the primary compound but contains a butanone linkage.

Uniqueness

The uniqueness of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone lies in its specific combination of functional groups and structural motifs. The presence of both a cyano group and a dioxolane ring contributes to distinct chemical reactivity and potential biological activity that may not be present in structurally similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications.